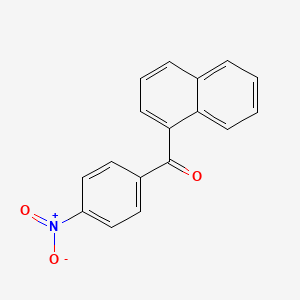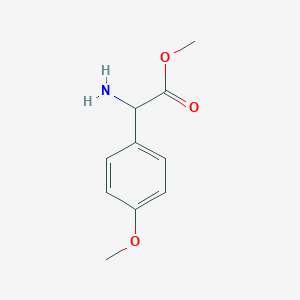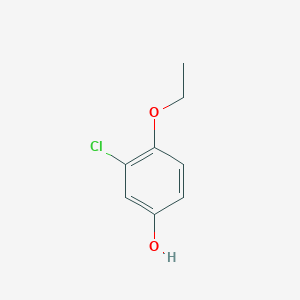
1-苯基哌嗪-2-酮
描述
1-Phenylpiperazin-2-one, also known as diphenylpiperazinone or N-phenylpiperazinone, is a chemical compound belonging to the piperazine family of organic compounds. It has a molecular weight of 212.68 and a molecular formula of C10H12N2O.
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 1-Phenylpiperazin-2-one consists of a phenyl group bound to a piperazine ring . The InChI code for this compound is 1S/C10H12N2O.ClH/c13-10-8-11-6-7-12 (10)9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H .Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis
1-Phenylpiperazin-2-one is a white powder . It has a molecular weight of 212.68 and a molecular formula of C10H12N2O.科学研究应用
受体亲和力研究
- 5-HT(1A)受体亲和力:1-苯基哌嗪,特别是在N-4烷基链上的四氢萘部分的α或β位连接的,对各种受体表现出显着的结合亲和力,包括5-HT(1A)、5-HT(2A)、D-1、D-2、α1和α2受体。这种亲和力对于神经精神药理学研究和针对这些受体的药物开发非常重要(Perrone等人,1996)。
分子对接和结合机制
- 与α1A-肾上腺素能受体的结合:N-苯基哌嗪衍生物以其在心血管疾病中的作用而闻名。使用分子对接和高效亲和色谱法探索了它们与α1A-肾上腺素能受体的结合机制,揭示了它们相互作用的关键见解以及官能团在这些过程中的作用(Zhao等人,2015)。
专利综述和药物化学
- 药物化学中的多功能性:N-苯基哌嗪亚基在药物化学中具有多功能性,特别是在开发中枢神经系统疾病药物方面。尽管它主要与中枢神经系统结构相关,但它在各种治疗领域具有潜力(Maia等人,2012)。
合成和化学性质
- 方便的合成:开发了一种实用的方法来合成6-苯基哌嗪-2-酮,这在化学合成和药物设计中很重要。这涉及一个两步程序,可用于创建此类中的新型化合物(Gallicchio和Bell,2009)。
渗透增强剂
- 肠道渗透增强剂:1-苯基哌嗪及其衍生物已被研究为潜在的肠道渗透增强剂。这项研究对于改善口服药物递送至关重要,特别是对于大分子治疗剂(Fein、Lamson和Whitehead,2017)。
心血管和中枢神经系统效应
- 抗心律失常和降压作用:具有1-苯基哌嗪部分的衍生物显示出显着的抗心律失常和降压活性,突出了它们在心血管药物研究中的潜力(Malawska等人,2002)。
抗抑郁和抗焦虑作用
- 抗抑郁和抗焦虑特性:苯基哌嗪衍生物在动物模型中显示出有希望的抗抑郁和抗焦虑作用,有助于我们了解精神健康障碍中的血清素能机制(Pytka等人,2015)。
作用机制
Target of Action
It is known that piperazine derivatives, such as 1-phenylpiperazin-2-one, often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine derivatives often work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that piperazine derivatives can influence various biochemical pathways depending on their specific targets .
安全和危害
未来方向
生化分析
Biochemical Properties
1-Phenylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby potentially enhancing cholinergic neurotransmission . Additionally, 1-Phenylpiperazin-2-one interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
1-Phenylpiperazin-2-one influences various cellular processes. It has been observed to induce apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated intrinsic mitochondrial pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby impacting inflammatory responses .
Molecular Mechanism
The molecular mechanism of 1-Phenylpiperazin-2-one involves several key interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it competitively inhibits the C1s protease, a component of the classical complement pathway, by binding to its substrate recognition site . This inhibition can modulate immune responses and inflammation. Additionally, 1-Phenylpiperazin-2-one can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpiperazin-2-one can change over time. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to 1-Phenylpiperazin-2-one in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 1-Phenylpiperazin-2-one vary with different dosages in animal models. At lower doses, it has shown anticonvulsant activity, while higher doses may lead to toxicity . The compound’s therapeutic window is crucial for its potential use in clinical settings. Studies have also indicated threshold effects, where certain dosages are required to achieve significant biological activity .
Metabolic Pathways
1-Phenylpiperazin-2-one is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 1-Phenylpiperazin-2-one is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
1-Phenylpiperazin-2-one exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in the mitochondria, where it can induce oxidative stress and apoptosis . Additionally, the compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes.
属性
IUPAC Name |
1-phenylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUNGYFXNDOGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551083 | |
| Record name | 1-Phenylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90917-86-5 | |
| Record name | 1-Phenylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(Cyclohexylamino)methyl]cyclohexan-1-ol](/img/structure/B1367562.png)
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1367564.png)

![3-[(4-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1367566.png)


![(3S,8AR)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1367573.png)
